molecular formula C14H16N2O B1482670 (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 2098135-56-7

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1482670
CAS No.: 2098135-56-7
M. Wt: 228.29 g/mol
InChI Key: BQUYZGSHHLPNDD-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol: is an organic compound that belongs to the class of pyrazoles This compound features a cyclopropylmethyl group, a phenyl group, and a hydroxymethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the use of a phenylhydrazine derivative, which reacts with the pyrazole intermediate to form the phenyl-substituted pyrazole.

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable base.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced through a reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and cyclopropylmethyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

(1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
  • (1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-3-yl)methanol
  • (1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-2-yl)methanol

Uniqueness

  • The specific positioning of the hydroxymethyl group at the 4-position of the pyrazole ring in (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol may confer unique chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

[1-(cyclopropylmethyl)-3-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-10-13-9-16(8-11-6-7-11)15-14(13)12-4-2-1-3-5-12/h1-5,9,11,17H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUYZGSHHLPNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
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(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol

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